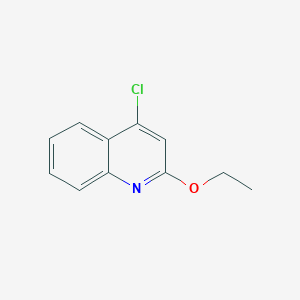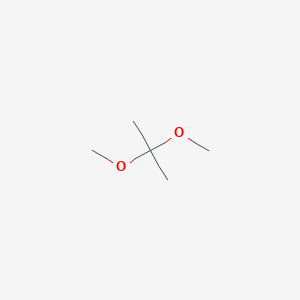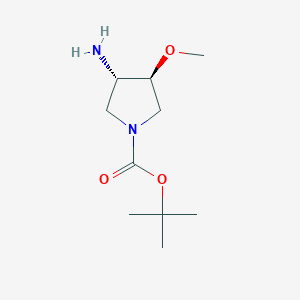![molecular formula C14H9NO B043046 4'-甲酰-[1,1'-联苯]-2-碳腈 CAS No. 135689-93-9](/img/structure/B43046.png)
4'-甲酰-[1,1'-联苯]-2-碳腈
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include reactions like Friedel-Crafts acylation, regioselective acylation, and dehydration reactions, as demonstrated in the preparation of 4-Hydroxybiphenyl-4′-Carbonitrile through a 3-step process involving Friedel-Crafts regioselective acylation, formation of the corresponding carboxamide by ammonia, and subsequent dehydration with thionyl chloride, achieving a total yield of 51.8% (Yang Xue, 2002).
Molecular Structure Analysis
Molecular structure analyses of related compounds are crucial for understanding the arrangement and geometry of molecules. For example, X-ray diffraction techniques have been employed to determine the crystal structures of carbonitrile compounds, revealing significant information about their molecular conformation and the presence of hydrogen bonds that stabilize the crystal structure (S. Sharma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds such as 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is influenced by its functional groups. For instance, the alkaline hydrolysis of related nitrile compounds has been studied, showing that nitrile hydrolysis is second order in base, with the hydrolysis of amides being first order in base. The mechanisms suggested involve intramolecular catalysis by the neighboring carbonyl group in some cases (K. Bowden et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, play a vital role in the application and handling of these compounds. Studies on related compounds have revealed complex thermodynamic relationships among different forms, which significantly impact their physical properties and stability (X. He et al., 2001).
Chemical Properties Analysis
The chemical properties of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile and similar compounds, including their reactivity and interaction with various reagents, are essential for their application in synthesis and other chemical processes. The reductive alkylation of biphenyl-4-carbonitrile, for instance, provides insight into the regioselectivity control and the types of products obtained depending on the reaction conditions and the nature of the anionic species involved (P. Fedyushin et al., 2017).
科学研究应用
Regioselectivity Control in Birch Reductive Alkylation
It is utilized for controlling regioselectivity in the Birch reductive alkylation of biphenyl-4-carbonitrile (Fedyushin et al., 2017).
Synthesis of Naphthyridinone Derivatives and CH Acids
It is used in the synthesis of 1-aryl-1, 6-naphthyridinone derivatives and various CH acids (Medvedeva et al., 2009).
Precursor for Fluorescent Disperse Dyes
It serves as a precursor in the synthesis of fluorescent disperse dyes (Shenoy & Seshadri, 1989).
DNA-Targeted Antiprotozoal Agent
It exhibits moderate to good activity in vitro and in vivo against Trypanosoma brucei rhodesiense and Plasmodium falciparum, making it a potential DNA-targeted antiprotozoal agent (Ismail et al., 2005).
Anti-Cancer Properties
It has shown potent cytotoxic activity against colorectal cancer cells and is considered a valuable candidate for chemotherapeutic applications in colon cancer treatment (Ahagh et al., 2019).
Antimalarial, Antibacterial, and Antifungal Activity
Some compounds of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile demonstrate better potency than standard drugs like quinine and Ampicillin in treating malaria, bacterial, and fungal infections (Malani & Dholakiya, 2013).
Optoelectronic Applications
It is used in thermally reversible light scattering materials in optoelectronics (Tercjak et al., 2006).
Host Material for OLEDs
It acts as a host for highly efficient red phosphorescent organic light-emitting diodes (OLEDs) (Li et al., 2018).
Synthesis of Aromatic Azo Compounds
It is used in the synthesis of aromatic azo compounds and in plasmon-driven azo coupling of aminobenzene derivatives (Eom et al., 2019).
Production of Hydrogen from Formic Acid
It aids in the efficient production of hydrogen from formic acid, which is significant in process intensification (Bavykina et al., 2015).
属性
IUPAC Name |
2-(4-formylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLISZHRJBRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362731 | |
| Record name | 2-(4-formylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile | |
CAS RN |
135689-93-9 | |
| Record name | 2-(4-formylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-formyl-[1,1'-biphenyl]-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





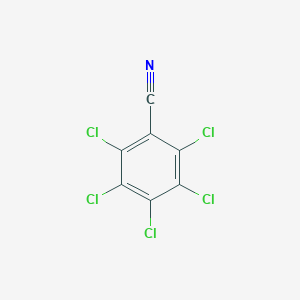
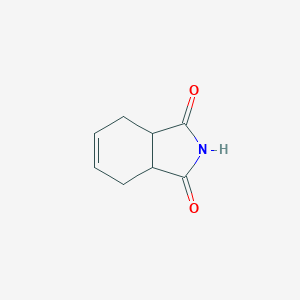



![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)



